molecular formula C8H11ClN2O3 B2670155 Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate CAS No. 2248291-36-1

Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate

Cat. No.: B2670155
CAS No.: 2248291-36-1
M. Wt: 218.64
InChI Key: JLBVFGCDXJDXRD-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate is a heterocyclic compound that features an oxazole ring substituted with amino, chloro, and tert-butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-4-chloro-3-hydroxy-1,2-oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The oxazole ring can be reduced under hydrogenation conditions to yield corresponding amines.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Products with various functional groups replacing the chloro group.

    Reduction: Amines derived from the reduction of the oxazole ring.

    Oxidation: Nitro or nitroso derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a precursor for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure contributes to the development of materials with specific properties such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like amino and chloro allows for binding to active sites, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate: Similar structure with a bromo group instead of chloro.

    Tert-butyl 5-amino-4-fluoro-1,2-oxazole-3-carboxylate: Similar structure with a fluoro group instead of chloro.

    Tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate: Similar structure with a methyl group instead of chloro.

Uniqueness

Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate is unique due to the presence of the chloro group, which can undergo specific chemical reactions not possible with other halogens or substituents

Conclusion

This compound is a compound of significant interest in multiple scientific disciplines

Properties

IUPAC Name

tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O3/c1-8(2,3)13-7(12)5-4(9)6(10)14-11-5/h10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBVFGCDXJDXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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